![molecular formula C9H11N3O2S2 B1267944 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide CAS No. 32365-02-9](/img/structure/B1267944.png)
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, also known as 4-Amino-N-4,5-dihydrothiazol-2-ylbenzenesulfonamide, is a derivative of benzenesulfonamide and has been widely studied in recent years due to its potential applications in scientific research. This compound has a wide range of uses, from synthesis and drug development to biochemical and physiological studies.
Applications De Recherche Scientifique
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide: A Comprehensive Analysis of Scientific Research Applications:
Antiviral Research
This compound has been utilized in the synthesis of novel derivatives with potential antiviral properties. For example, a study published in Springer details the experimental procedure for synthesizing and studying the antiviral effects of derivatives of this compound .
Antibacterial Activity
Derivatives of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide have been prepared and screened for their preliminary in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus and E. coli .
Antifungal Applications
Thiazole derivatives synthesized from this compound have been evaluated for their antifungal activity, contributing to the development of new antifungal agents .
Antitumor and Cytotoxic Activity
The compound has also found use in the synthesis of thiazole derivatives with reported cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer research .
Proteomics Research
It is available as a specialty product for proteomics research, indicating its utility in the study of proteins and their functions .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can affect various biochemical pathways within the cell
Pharmacokinetics
The compound’s molecular weight is 25733 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound has been shown to have significant inhibitory effects against both the MDA-MB-231 and MCF-7 cancer cell lines . In particular, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent . This indicates that the compound’s action results in the death of cancer cells.
Propriétés
IUPAC Name |
4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-4H,5-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDXETNVADTEDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282673 |
Source
|
Record name | STK000108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide | |
CAS RN |
32365-02-9 |
Source
|
Record name | NSC27258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK000108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.